2-(4-Methoxyphenyl)ethanethioamide
Overview
Description
2-(4-Methoxyphenyl)ethanethioamide is a chemical compound with the CAS Number: 60759-02-61. It has a molecular weight of 181.261 and its IUPAC name is 2-(4-methoxyphenyl)ethanethioamide1.
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)ethanethioamide involves the reaction of α-oxothioamides with α-bromoketones2. In one study, a reaction between 2-oxo-2-(4-methoxyphenyl)ethanethioamide and 2-bromo-1-(thiophen-2-yl)ethanone yielded 4-methoxyphenyl(4-(thiophen-2-yl)thiazol-2-yl)methanone2.
Molecular Structure Analysis
The InChI code for 2-(4-Methoxyphenyl)ethanethioamide is 1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Methoxyphenyl)ethanethioamide are not readily available in the search results. However, it’s known that α-oxothioamides, a group to which this compound belongs, can react with α-bromoketones to form various products2.Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)ethanethioamide is a solid at ambient temperature1. It has a purity of 95%1.Scientific Research Applications
Metabolic Pathways and Identification
Metabolism in Rats
2-(4-Methoxyphenyl)ethanethioamide and related compounds have been studied for their metabolism in animals, particularly in rats. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, identifying various metabolites and suggesting two primary metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Identification in Biological Samples
Methods have been developed to identify and analyze metabolites of related compounds in biological samples like rat urine. This includes the use of techniques like gas chromatography and mass spectrometry (Chen Erlian, 2009).
Synthesis and Chemical Analysis
Derivative Synthesis
The synthesis of derivatives of 2-(4-Methoxyphenyl)ethanethioamide has been explored. For example, reactions involving (4-methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides have been studied, showing the potential for creating a variety of chemical structures (Belova, Pletneva, Golub, Korlyukov, Kirilin, & Petrogradskii, 2017).
Analytical Characterization
The structural and analytical characterization of compounds related to 2-(4-Methoxyphenyl)ethanethioamide, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been conducted using methods like X-ray diffraction and density functional theory calculations. These studies contribute to understanding the physical and chemical properties of these compounds (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Biological and Environmental Impact
Endocrine Disruption and Environmental Effects
Some derivatives of 2-(4-Methoxyphenyl)ethanethioamide, like methoxychlor, have been studied for their endocrine-disrupting effects. For instance, methoxychlor has been shown to elicit proestrogenic/estrogenic activity and reproductive toxicity in mammals, making it a significant subject of research in environmental health (Hu & Kupfer, 2002).
Biodegradation by Bacterial Species
The biodegradation of methoxychlor by environmental bacterial species has been investigated, highlighting the role of bacteria in the primary dechlorination of such compounds in natural environments. This research is crucial for understanding the environmental fate and breakdown of these substances (Satsuma & Masuda, 2012).
Safety And Hazards
The specific safety and hazards information for 2-(4-Methoxyphenyl)ethanethioamide is not readily available in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of 2-(4-Methoxyphenyl)ethanethioamide are not readily available in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-(4-methoxyphenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODILKKAFDHZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384518 | |
Record name | 2-(4-methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)ethanethioamide | |
CAS RN |
60759-02-6 | |
Record name | 2-(4-methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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